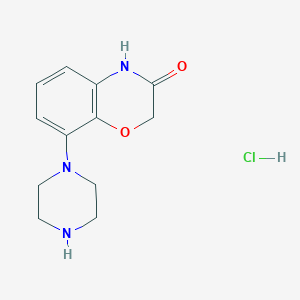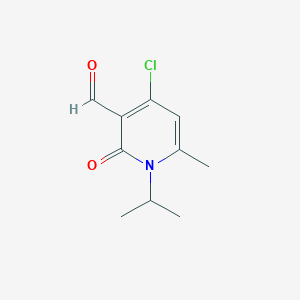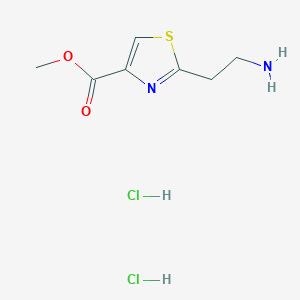
Methyl 2-(2-aminoethyl)-1,3-thiazole-4-carboxylate dihydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 2-(2-aminoethyl)-1,3-thiazole-4-carboxylate dihydrochloride is a chemical compound that belongs to the class of thiazole derivatives Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(2-aminoethyl)-1,3-thiazole-4-carboxylate dihydrochloride typically involves the reaction of 2-aminoethanethiol with methyl 2-bromo-1,3-thiazole-4-carboxylate. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction. The resulting product is then treated with hydrochloric acid to obtain the dihydrochloride salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is often purified using crystallization or chromatography techniques.
化学反应分析
Types of Reactions
Methyl 2-(2-aminoethyl)-1,3-thiazole-4-carboxylate dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to a dihydrothiazole.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrothiazole derivatives.
Substitution: Various substituted thiazole derivatives depending on the reagent used.
科学研究应用
Methyl 2-(2-aminoethyl)-1,3-thiazole-4-carboxylate dihydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex thiazole derivatives.
Biology: Investigated for its potential as an antimicrobial agent due to the presence of the thiazole ring.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of Methyl 2-(2-aminoethyl)-1,3-thiazole-4-carboxylate dihydrochloride involves its interaction with various molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The thiazole ring is known to interact with biological macromolecules, influencing cellular pathways and processes.
相似化合物的比较
Similar Compounds
2-Aminothiazole: A simpler thiazole derivative with similar biological activities.
Methyl 2-(2-aminoethyl)-1,3-oxazole-4-carboxylate: An oxazole analog with comparable chemical properties.
Methyl 2-(2-aminoethyl)-1,3-imidazole-4-carboxylate: An imidazole analog with similar reactivity.
Uniqueness
Methyl 2-(2-aminoethyl)-1,3-thiazole-4-carboxylate dihydrochloride is unique due to the presence of both an aminoethyl group and a thiazole ring, which confer distinct chemical and biological properties. Its dihydrochloride form enhances its solubility and stability, making it suitable for various applications.
属性
IUPAC Name |
methyl 2-(2-aminoethyl)-1,3-thiazole-4-carboxylate;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O2S.2ClH/c1-11-7(10)5-4-12-6(9-5)2-3-8;;/h4H,2-3,8H2,1H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MANHNFFMBMVAPJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CSC(=N1)CCN.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12Cl2N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
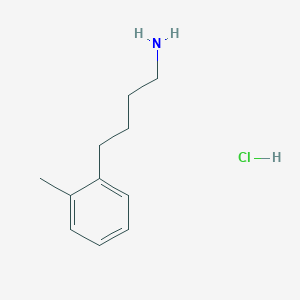
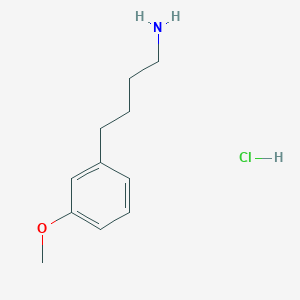
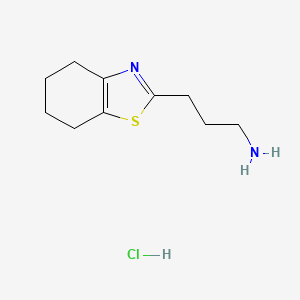
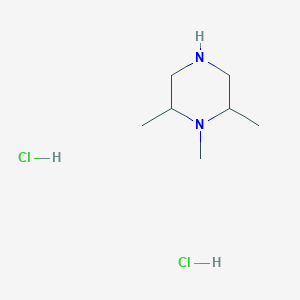
![1-[3-(2-Chlorophenyl)propyl]piperazine dihydrochloride](/img/structure/B7841769.png)
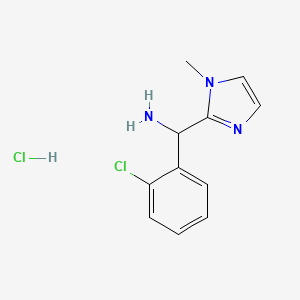
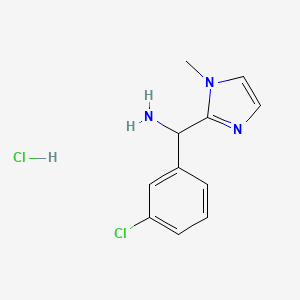
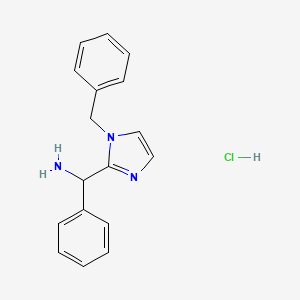
![2-[2-(Aminomethyl)phenyl]-1,3-thiazole-4-carboxylic acid hydrochloride](/img/structure/B7841808.png)
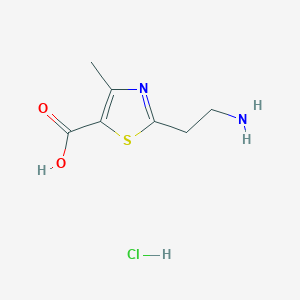
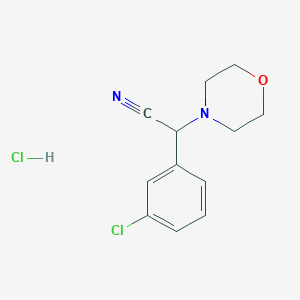
![8-amino-4-[(dimethyl-1,2-oxazol-4-yl)methyl]-3,4-dihydro-2H-1,4-benzoxazin-3-one](/img/structure/B7841835.png)
